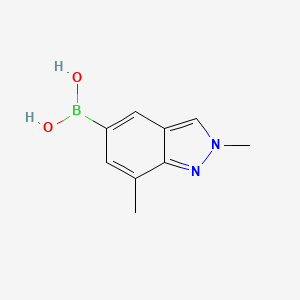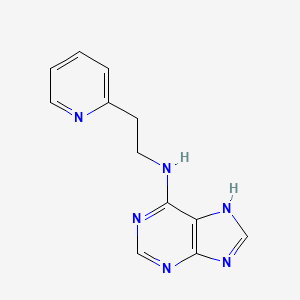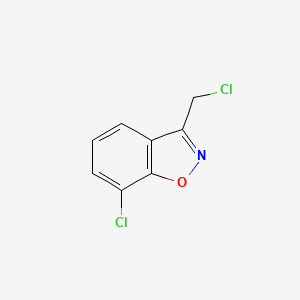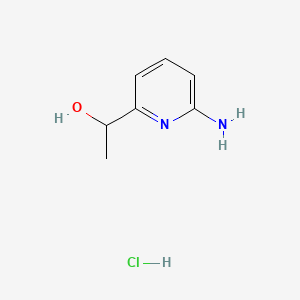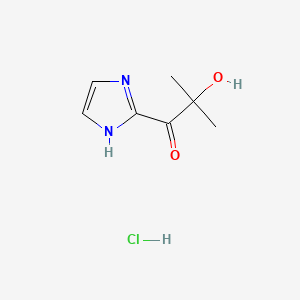![molecular formula C12H11BrO2 B13468366 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoinduced transformations. The presence of a bromine atom in its structure adds to its reactivity and potential for diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions: 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
Chemistry: In chemistry, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis .
Biology: Its ability to undergo reversible photoinduced transformations makes it useful in the development of molecular switches and sensors .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as photoactivated drugs .
Industry: In the industrial sector, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used in the production of advanced materials, such as photochromic coatings and smart materials that respond to light stimuli .
作用機序
The mechanism of action of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one involves its ability to undergo reversible isomerization between the spirocyclic and merocyanine forms. This isomerization is triggered by external stimuli such as light or changes in pH. The compound’s molecular targets and pathways include interactions with light-sensitive proteins and enzymes, which can lead to changes in cellular functions and signaling pathways .
類似化合物との比較
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
- 8-Bromo-3,4-dihydrospiro[1,4-benzoxazepine-2(5H),1’-cyclobutan]-5-one
Comparison: Compared to similar compounds, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one stands out due to its unique structural features and reactivity. The presence of the bromine atom enhances its potential for diverse chemical reactions, making it a versatile compound for various applications. Additionally, its ability to undergo reversible photoinduced transformations sets it apart from other spiropyrans .
特性
分子式 |
C12H11BrO2 |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
8-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-9-4-1-3-8-10(14)7-12(5-2-6-12)15-11(8)9/h1,3-4H,2,5-7H2 |
InChIキー |
ZEAKJWLXSCNXKY-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


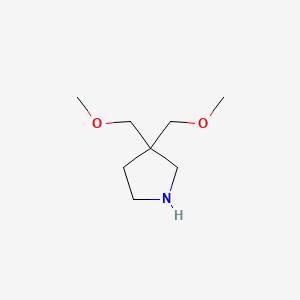

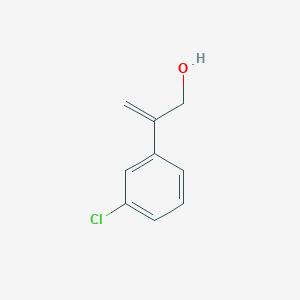
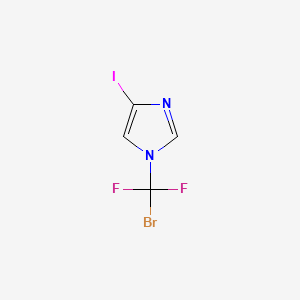

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
